4-Bromo-5-chloro-2-methylbenzaldehyde
Overview
Description
4-Bromo-5-chloro-2-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6BrClO. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to a benzaldehyde core. It is a solid at room temperature and is used in various chemical syntheses and industrial applications .
Scientific Research Applications
4-Bromo-5-chloro-2-methylbenzaldehyde is utilized in a wide range of scientific research applications:
Safety and Hazards
Mechanism of Action
Target of Action
4-Bromo-5-chloro-2-methylbenzaldehyde is a type of aromatic compound that primarily targets the benzylic position . The benzylic position is a carbon atom that is adjacent to the aromatic ring, and it plays a crucial role in various chemical reactions .
Mode of Action
The compound interacts with its targets through several mechanisms. One of the key interactions is free radical bromination, which involves the removal of a hydrogen atom from the benzylic position . This process is facilitated by the compound’s bromine atom . Another important interaction is nucleophilic substitution, where a nucleophile replaces a leaving group in a molecule . In the case of this compound, the bromine atom can act as a leaving group .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-5-chloro-2-methylbenzaldehyde can be synthesized through several methods. One common approach involves the bromination and chlorination of 2-methylbenzaldehyde. The reaction typically employs bromine and chlorine as reagents under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-5-chloro-2-methylbenzoic acid.
Reduction: 4-Bromo-5-chloro-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylbenzaldehyde: Similar structure but lacks the chlorine atom.
5-Chloro-2-methylbenzaldehyde: Similar structure but lacks the bromine atom.
5-Bromo-2-methylbenzaldehyde: Similar structure but lacks the chlorine atom .
Uniqueness
4-Bromo-5-chloro-2-methylbenzaldehyde is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties compared to its analogs. This dual halogenation allows for more versatile chemical transformations and applications in various fields .
Properties
IUPAC Name |
4-bromo-5-chloro-2-methylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXNOEQKERZPKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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